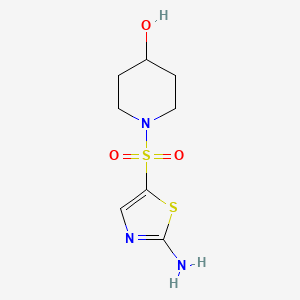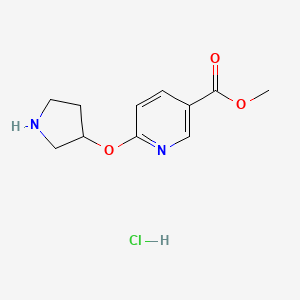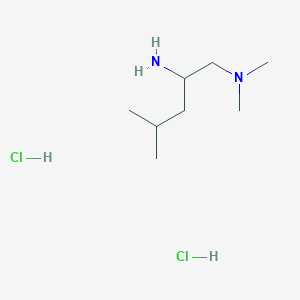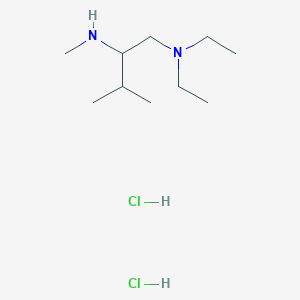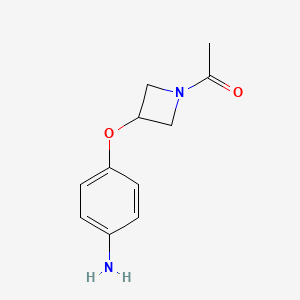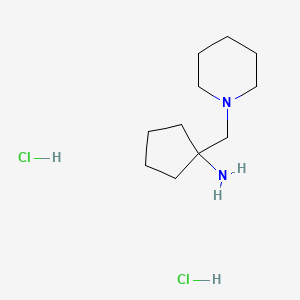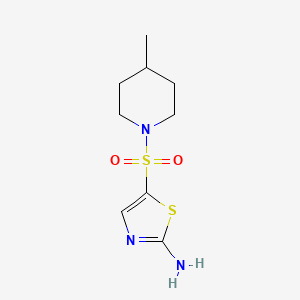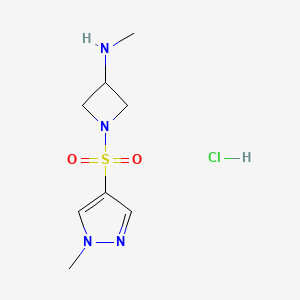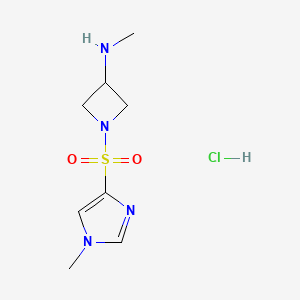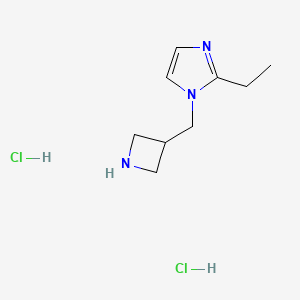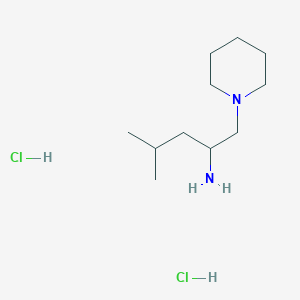![molecular formula C7H6ClN3OS B1473256 4-氯-5-(甲基亚磺酰基)-7H-吡咯并[2,3-D]嘧啶 CAS No. 1389264-16-7](/img/structure/B1473256.png)
4-氯-5-(甲基亚磺酰基)-7H-吡咯并[2,3-D]嘧啶
描述
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C7H6ClN3OS and its molecular weight is 215.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
治疗潜力
吡啶并[2,3-d]嘧啶类化合物已显示出广泛的治疗活性 . 它们已被用于开发新的疗法,并已发表了大量出版物、研究和临床试验来证明这一点 .
抗癌剂
吡啶并[2,3-d]嘧啶类化合物已被研究为潜在的抗癌剂 . 它们已被用于靶向各种与癌症相关的蛋白质,包括酪氨酸激酶、细胞外调节蛋白激酶 - ABL 激酶、磷脂酰肌醇-3 激酶、雷帕霉素哺乳动物靶点、p38 丝裂原活化蛋白激酶、BCR-ABL、二氢叶酸还原酶、细胞周期蛋白依赖性激酶、磷酸二酯酶、KRAS 和成纤维细胞生长因子受体 .
抗菌活性
除了抗癌特性外,吡啶并[2,3-d]嘧啶类化合物还显示出抗菌活性 .
中枢神经系统抑制活性
吡啶并[2,3-d]嘧啶类化合物已被研究用于其中枢神经系统抑制活性 .
抗惊厥活性
解热活性
作用机制
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Related compounds like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives are known to inhibit cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 by similar compounds can disrupt the cell cycle, affecting downstream processes such as dna replication and cell division .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Similar compounds that inhibit cdk2 can induce cell cycle arrest, leading to apoptosis or programmed cell death .
生化分析
Biochemical Properties
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine prevents the phosphorylation of key substrates, thereby halting cell cycle progression . Additionally, it interacts with other biomolecules such as DNA and RNA, affecting their synthesis and stability .
Cellular Effects
The effects of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth and survival . By inhibiting this pathway, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine induces apoptosis in cancer cells and reduces their proliferation . Furthermore, it affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, as mentioned earlier . This compound binds to the ATP-binding site of CDKs, preventing the transfer of phosphate groups to target proteins . Additionally, it can inhibit other enzymes such as tyrosine kinases, further disrupting cell signaling pathways . The changes in gene expression induced by 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine are mediated through its interaction with transcription factors and chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation or development of resistance in target cells .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is relatively narrow, necessitating careful dosage optimization to maximize efficacy while minimizing toxicity .
Metabolic Pathways
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions . The compound’s metabolism can affect its pharmacokinetics and overall efficacy, as certain metabolites may retain biological activity or contribute to toxicity .
Transport and Distribution
Within cells and tissues, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, but it may also be actively transported by specific transporters . Once inside the cell, the compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. This compound has been found to localize predominantly in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various signaling proteins and enzymes . The subcellular distribution of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
属性
IUPAC Name |
4-chloro-5-methylsulfinyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS/c1-13(12)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWLFQVXDPMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



